physicochemical properties of 2-Iodo-5-(phenylmethoxy)phenol
physicochemical properties of 2-Iodo-5-(phenylmethoxy)phenol
Physicochemical Profiling and Synthetic Applications of 2-Iodo-5-(phenylmethoxy)phenol: A Technical Guide
Executive Summary
In the realm of advanced organic synthesis and drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of downstream library generation. 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5), frequently cataloged as 5-(benzyloxy)-2-iodophenol, is a highly specialized halogenated aromatic precursor. It bridges the gap between simple phenolic starting materials and complex, biologically active polycyclic scaffolds.
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable node. It offers an ortho-iodophenol motif—a privileged domain for transition-metal-catalyzed cross-coupling and annulation—coupled with a meta-positioned benzyloxy ether that serves as both a lipophilic modifier and a robust, cleavable protecting group. This guide deconstructs its physicochemical baseline, structural causality, and field-proven methodologies for its application in synthesizing complex heterocyclic pharmacophores.
Physicochemical Profiling & Structural Anatomy
Understanding the physicochemical parameters of 2-Iodo-5-(phenylmethoxy)phenol is critical for predicting its behavior in biphasic systems, optimizing catalytic cycles, and managing downstream purification workflows.
Fig 1: Structural causality mapping of 2-Iodo-5-(phenylmethoxy)phenol reactive domains.
Table 1: Key Physicochemical and Computational Properties
| Property | Value | Causality / Implication |
| Molecular Formula | C13H11IO2 | Defines the isotopic envelope for mass spectrometry. |
| Molecular Weight | 326.13 g/mol | High mass primarily driven by the heavy iodine atom (126.9 g/mol ). |
| Exact Mass | 325.98038 Da | The critical target value for High-Resolution Mass Spectrometry (HRMS). |
| LogP (Estimated) | ~3.8 | Highly lipophilic due to the benzyl ether and iodine; dictates the use of aprotic polar solvents (e.g., DMF, THF) for homogeneous reactions. |
| TPSA | 29.5 Ų | Low polar surface area; driven solely by the phenolic OH and ether oxygen. |
| H-Bond Donors | 1 | The phenolic -OH participates in hydrogen bonding, affecting crystal packing. |
| H-Bond Acceptors | 2 | The ether and phenolic oxygens serve as weak Lewis base coordination sites. |
Chemical Reactivity & Mechanistic Causality
The synthetic utility of this compound is governed by the orthogonal reactivity of its three distinct functional domains:
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The C-I Bond (Electrophilic Center): Iodine is an exceptional leaving group characterized by a low bond dissociation energy (BDE). It is highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0). The ortho relationship to the hydroxyl group is the thermodynamic driver for subsequent intramolecular cyclizations.
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The Phenolic Hydroxyl (Nucleophilic Center): With a pKa of approximately 9.5, the phenol can be quantitatively deprotonated by mild, non-nucleophilic organic bases (e.g., tetramethylguanidine). The resulting phenoxide is a potent nucleophile capable of attacking adjacent activated alkynes to form oxygen-containing heterocycles.
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The Benzyloxy Group (Steric/Protecting Domain): The benzyl ether is stable under basic cross-coupling conditions but can be seamlessly cleaved via palladium-catalyzed hydrogenolysis ( H2 , Pd/C) post-cyclization. This reveals a resorcinol-like core, which is highly prized in the synthesis of fluorescent probes and selective estrogen receptor modulators.
Experimental Workflow: Benzofuran Annulation via Sonogashira Coupling
One of the most powerful applications of 2-Iodo-5-(phenylmethoxy)phenol is its use in the tandem Sonogashira coupling/cyclization to yield 2-substituted 6-(benzyloxy)benzofurans [1]. This protocol transforms the acyclic precursor into a rigid, biologically active pharmacophore frequently utilized in antiviral and oncology drug discovery programs [2].
Fig 2: Tandem Sonogashira coupling and annulation workflow for benzofuran synthesis.
Step-by-Step Methodology
Objective: Synthesis of 6-(benzyloxy)-2-(4-propoxyphenyl)benzofuran. Reagents: 2-Iodo-5-(phenylmethoxy)phenol (1.0 equiv), 1-ethynyl-4-propoxybenzene (1.1 equiv).
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System Evacuation and Inerting:
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Action: Charge an oven-dried Schlenk flask with 2-Iodo-5-(phenylmethoxy)phenol and the terminal alkyne. Evacuate the flask and backfill with dry Argon. Repeat this cycle three times.
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Causality: Oxygen must be rigorously excluded. In the presence of O2 and Cu(I), terminal alkynes rapidly undergo oxidative homocoupling (Glaser coupling), which consumes the starting material and generates difficult-to-separate dimeric impurities.
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Catalyst and Solvent Addition:
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Action: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%) under a positive stream of Argon. Inject anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Causality: Pd(PPh3)2Cl2 is a bench-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. CuI acts as a transmetalating co-catalyst, forming a highly reactive copper acetylide that transfers the alkyne to the Pd center orders of magnitude faster than copper-free variants. DMF is chosen for its high dielectric constant, which stabilizes the polar transition states of the oxidative addition step.
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Base Introduction and Heating:
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Action: Inject N,N,N',N'-tetramethylguanidine (TMG) (3.0 equiv). Heat the reaction mixture to 60 °C for 30 minutes.
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Causality: TMG is a strong, non-nucleophilic base. It serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the stoichiometric HI generated during the catalytic cycle. The 60 °C temperature provides the exact thermal activation energy required for the intramolecular 5-endo-dig cyclization of the intermediate ortho-alkynylphenol into the benzofuran core without causing thermal degradation of the benzyloxy ether.
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Quench and Extraction:
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Action: Cool the vessel to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NH4Cl and brine.
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Causality: NH4Cl protonates and quenches the basic TMG, while simultaneously helping to partition the copper salts into the aqueous layer, preventing emulsion formation during phase separation.
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Analytical Validation System
To ensure the integrity of the synthesized benzofuran, a self-validating analytical suite must be employed to confirm both the consumption of the starting material and the correct regiochemistry of the annulation:
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1H NMR (400 MHz, CDCl3): The validation relies on the disappearance of the terminal alkyne proton (typically ~3.0 ppm) and the phenolic OH proton (~5.5 ppm) of the starting materials. The appearance of a diagnostic, highly deshielded singlet at ~6.8 ppm confirms the formation of the C3-H proton on the newly formed benzofuran ring. The benzyloxy CH2 will remain intact, appearing as a sharp singlet near 5.1 ppm.
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LC-MS (ESI+): The exact mass of the product ( C24H22O3 , Exact Mass: 358.15) must be observed as the [M+H]+ ion at m/z 359.16. The absence of the m/z 326 peak confirms the complete consumption of 2-Iodo-5-(phenylmethoxy)phenol.
References
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Leivers, M., et al. "Structure–Activity Relationship Studies and the Discovery of a Novel, Traceless Prodrug Mechanism." Journal of Medicinal Chemistry, vol. 57, no. 5, 2014, pp. 1964-1975.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for C13H11IO2." PubChem, [Link]
